molecular formula C19H15N5OS2 B4685476 3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 400863-65-2

3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B4685476
CAS No.: 400863-65-2
M. Wt: 393.5 g/mol
InChI Key: CPMXPBJYPBJCQH-UHFFFAOYSA-N
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Description

3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a heterocyclic compound featuring a fused cyclopenta-thieno-pyridine core linked to a 5-phenyl-1,3,4-thiadiazole moiety via a carboxamide bridge. Its molecular formula is C₁₉H₁₅N₅OS₂, with a molecular weight of 413.48 g/mol. The phenyl substituent on the thiadiazole ring distinguishes it from analogs with smaller alkyl groups (e.g., ethyl), influencing steric and electronic properties .

Properties

IUPAC Name

6-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c20-14-12-9-11-7-4-8-13(11)21-18(12)26-15(14)16(25)22-19-24-23-17(27-19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,20H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMXPBJYPBJCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=NN=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400863-65-2
Record name 3-AMINO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced through a subsequent reaction with phenyl derivatives. The final step involves the formation of the carboxamide group, which can be achieved through amide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Medicine: It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties.

  • Biology: Research has explored its role in modulating biological pathways and its effects on cellular processes.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antitumor agent, it may inhibit key enzymes or proteins involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • CID 1990720 (5-ethyl analog): Molecular Formula: C₁₅H₁₅N₅OS₂ Key Difference: Ethyl substituent instead of phenyl on the thiadiazole ring.
  • Thiadiazolo-Pyrimidine Derivatives (): Structure: Thiadiazole fused with pyrimidine, lacking the cyclopenta-thieno-pyridine core. Example: 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine. Relevance: Demonstrates the versatility of thiadiazole-carboxamide motifs in heterocyclic synthesis, though with simpler frameworks .

Core Heterocyclic System Variations

  • Benzodioxin-Thiazole Carboxamide (): Structure: Features a benzodioxin and pyrrolidone core linked to a thiazole ring. Molecular Formula: C₁₅H₁₅N₃O₃S.

Structural Implications

  • Phenyl vs.
  • Fused Core Stability: The cyclopenta-thieno-pyridine system likely confers rigidity, improving metabolic stability relative to non-fused analogs (e.g., benzodioxin derivatives) .

Biological Activity

The compound 3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (commonly referred to as ST-148) is a derivative of thiadiazole that has garnered attention for its potential biological activities. This article provides a detailed overview of its structural characteristics, synthesis methods, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of ST-148 is C19H15N5OS2C_{19}H_{15}N_{5}OS_{2}, with a complex structure that includes a cyclopenta[b]thieno moiety and a thiadiazole ring. The compound's structure can be represented as follows:

  • Molecular Structure :
    • SMILES : C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=NN=C(S4)C5=CC=CC=C5
    • InChI : InChI=1S/C19H15N5OS2/c20-14-12-9-11-7-4-8-13(11)21-18(12)26-15(14)16(25)22-19-24-23-17(27-19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,20H2,(H,22,24,25)

Synthesis

ST-148 can be synthesized through various methods involving the reaction of 5-amino-thiadiazole derivatives with cyclopentene derivatives. The synthetic routes typically employ standard organic chemistry techniques including condensation reactions and cyclization processes.

Anticancer Activity

Research has indicated that compounds with thiadiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that ST-148 shows promising activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)10.28
HEPG2 (Liver Cancer)10.79
HL60 (Leukemia)0.25

The mechanism of action appears to involve the induction of apoptosis in cancer cells without affecting normal cells significantly. This selectivity is crucial for developing effective anticancer therapies.

Antimicrobial Activity

ST-148 also exhibits antimicrobial properties against various pathogens. Studies have shown moderate to high activity against bacterial strains and fungi:

Pathogen EC50 (µg/ml) Activity
Xanthomonas oryzae5.52Moderate
Phytophthora infestans3.43High

These findings suggest that ST-148 could be a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on MCF7 Cells : A study reported that ST-148 inhibited cell proliferation significantly compared to standard chemotherapeutics like doxorubicin.
  • Antifungal Activity Against P. infestans : In trials comparing ST-148 to existing antifungal agents, it showed superior efficacy in inhibiting fungal growth.

Q & A

Q. What are the established synthetic pathways for this compound, and how are key intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Thiadiazole core formation : Condensation of thiol-containing precursors under acidic conditions (e.g., acetic acid/anhydride mixtures) .
  • Cyclopenta-fused thienopyridine synthesis : Achieved via Buchwald-Hartwig amination or coupling reactions .
  • Intermediate characterization :
  • HPLC : Ensures ≥95% purity thresholds .
  • NMR spectroscopy : 1H shifts for aromatic protons (δ 7.2–8.5 ppm) confirm regioselectivity .
    Challenges include controlling exothermic cyclization steps (reflux at 110–120°C for 8–10 hours) .

Q. Which analytical techniques are essential for confirming structural integrity?

  • High-resolution mass spectrometry (HRMS) : Molecular ion confirmation with <5 ppm error .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused ring systems .
  • X-ray crystallography : Validates stereochemistry (e.g., dihedral angles like 80.94° between aromatic systems) and hydrogen bonding patterns .
  • HPLC : Uses C18 columns with acetonitrile/water gradients (retention time variability <0.5 minutes) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize synthesis yield and purity?

  • Experimental design : Central composite design with 3–5 factors (temperature, solvent ratio, catalyst loading) requiring 20–30 runs to model nonlinear relationships .
  • Conflict resolution : Desirability function optimization identifies Pareto-optimal conditions (e.g., 0.1 mol% Pd catalyst, 100°C, DMF/H2O 4:1 v/v) .
  • Real-time monitoring : Inline FTIR/Raman spectroscopy suppresses byproducts (e.g., dimerized thiadiazoles) .

Q. How to reconcile crystallographic vs. spectroscopic data discrepancies?

  • Molecular dynamics (MD) simulations : Conducted in explicit solvent (e.g., DMSO) for 50 ns to capture conformational flexibility .
  • Variable-temperature NMR (VT-NMR) : Identifies dynamic processes (253–333K range) and calculates energy barriers via Eyring plots .
  • QM/MM calculations : Quantify transition states between conformers if crystallography (flattened boat conformation, C5 deviation 0.224Å) conflicts with NMR data .

Q. What computational strategies predict biological targets?

  • Ensemble docking : Targets kinases (PDB 1ATP) and GPCRs (5HT2B) with consensus scores <-9 kcal/mol .
  • Pharmacophore alignment : Matches thiadiazole inhibitors (RMSD <1.5Å) to identify interaction motifs (e.g., π-cation interactions with Lys215) .
  • Validation : Surface plasmon resonance (KD <10 μM) and cellular assays (IC50 <1 μM in HEK293 models) confirm specificity .

Q. What accelerated stability protocols assess degradation pathways?

  • ICH Q1A-compliant studies : 40°C/75% RH for 6 months with biweekly UPLC-QTOF sampling (>95% mass accuracy) .
  • Forced degradation : Acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic conditions identify labile moieties (e.g., thiadiazole cleavage at pH >10) .
  • Kinetic modeling : Arrhenius equations predict shelf-life (Ea ~80 kJ/mol); formulation optimization required if >10% degradation occurs in gastric pH .

Key Methodological Considerations

  • Synthesis optimization : Balance yield (target >70%) and purity (>95%) via DOE .
  • Structural validation : Combine crystallography (definitive stereochemistry) with MD simulations for dynamic behavior .
  • Target identification : Computational docking paired with experimental validation ensures specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

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